Product packaging for 1,1-Divinyl-1-Silacyclopent-3-ene(Cat. No.:CAS No. 140658-42-0)

1,1-Divinyl-1-Silacyclopent-3-ene

Cat. No.: B8645361
CAS No.: 140658-42-0
M. Wt: 136.27 g/mol
InChI Key: RQNCZBNUAPRNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value 1,1-Divinyl-1-Silacyclopent-3-ene is a specialized organosilicon monomer of significant interest in polymer and materials science. Its primary research value lies in its use as a precursor for synthesizing polycarbosilanes via Ring-Opening Metathesis Polymerization (ROMP) . These silicon-containing polymers are investigated for a range of advanced applications, including use as pre-ceramic polymers for ceramics , in the development of photo-curable and photoluminescent materials , and as membrane materials for gas separation processes . The compound's structure, featuring a strained silacyclopentene ring and vinyl substituents, makes it a versatile building block for creating polymers with specific architectures and properties. Mechanism of Action and Synthesis The utility of this compound in research is driven by its reactivity in metathesis reactions. In ROMP, the strained silacyclopent-3-ene ring can be opened using catalysts, particularly Grubbs-type ruthenium complexes, to form linear, unsaturated polymers . The divinyl substituents on the silicon atom offer additional reactive sites, which can be utilized in cross-linking reactions or for further functionalization of the resulting polymer backbone . This monomer can also engage in reactions typical of silacyclopentenes, such as undergoing photochemical or thermal transformations that may lead to reactive intermediates like silylenes or silenes, which are valuable for further synthetic elaboration . The synthesis of related silacyclopent-3-ene monomers is often achieved through the Grignard methylation of corresponding 1,1-dichloro-1-silacyclopentene precursors . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Si B8645361 1,1-Divinyl-1-Silacyclopent-3-ene CAS No. 140658-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140658-42-0

Molecular Formula

C8H12Si

Molecular Weight

136.27 g/mol

IUPAC Name

1,1-bis(ethenyl)-2,5-dihydrosilole

InChI

InChI=1S/C8H12Si/c1-3-9(4-2)7-5-6-8-9/h3-6H,1-2,7-8H2

InChI Key

RQNCZBNUAPRNGX-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]1(CC=CC1)C=C

Origin of Product

United States

Synthetic Methodologies for 1,1 Divinyl 1 Silacyclopent 3 Ene and Derivatives

Direct Synthetic Routes to 1,1-Divinyl-1-Silacyclopent-3-ene

The most direct conceptual approach to synthesizing this compound involves the reaction of a suitable diene with a divinyl-substituted silicon precursor.

Precursor Chemistry and Reagent Selection

The primary precursors for the direct synthesis of this compound are a 1,3-diene and a reactive divinylsilane species. The most common approach for forming the silacyclopent-3-ene (B12353066) ring is the silylation of a diene, such as 1,3-butadiene (B125203), with a dichlorosilane (B8785471) in the presence of a reducing agent. acs.org For the target molecule, the logical choice of reagent would be dichlorodivinylsilane.

The key reagents are:

1,3-Diene : Butadiene is the fundamental building block for the unsubstituted silacyclopent-3-ene ring.

Silicon Source : Dichlorodivinylsilane (Cl₂Si(CH=CH₂)₂) provides the silicon atom and the two vinyl groups required for the final product.

Reducing Agent : A metal, such as magnesium, is typically used to facilitate the reductive cyclization. acs.org The use of activated magnesium, like Rieke magnesium, can improve yields and expand the scope of the reaction. acs.org

Reaction Conditions and Optimization Strategies

The reaction generally involves the in-situ generation of a (2-butene-1,4-diyl)magnesium species from the diene and magnesium. This intermediate then reacts with the dichlorosilane to form the silacyclopentene ring. acs.org

Table 1: Typical Reaction Conditions for Direct Synthesis

ParameterConditionPurpose
Solvent Anhydrous ethers (e.g., THF)To solvate the Grignard-like intermediate and reagents.
Temperature Varies (often reflux)To initiate and sustain the reaction.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent quenching of reactive intermediates by air or moisture.
Reducing Agent Magnesium turnings or powderTo facilitate the reductive coupling.

Optimization of this synthesis can be achieved by:

Activation of Magnesium : Using methods to create highly reactive "Rieke" magnesium can lead to better yields and accommodate a wider range of substituted dienes and dichlorosilanes. acs.org

Control of Stoichiometry : Careful control of the ratio of diene, magnesium, and dichlorodivinylsilane is crucial to minimize polymerization and other side reactions.

Temperature and Reaction Time : Fine-tuning the temperature and duration of the reaction can improve the yield and purity of the desired product.

Cyclization and Ring-Forming Reactions for Silacyclopentenes

Beyond direct synthesis, several powerful catalytic methods exist for constructing the silacyclopentene ring, which can then be functionalized to yield derivatives.

Ring-Closing Metathesis Approaches to Substituted Silacyclopent-3-enes

Ring-Closing Metathesis (RCM) is a versatile and widely used method for forming cyclic olefins, including silicon-containing rings. wikipedia.orgorganic-chemistry.org The strategy for synthesizing substituted silacyclopent-3-enes via RCM typically starts with a functionalized diallylsilane precursor. acs.org The intramolecular metathesis of the two terminal alkene groups, catalyzed by a ruthenium complex, forms the cyclic product and releases volatile ethylene. wikipedia.org

The general process involves:

Preparation of a Diallylsilane Precursor : A C2-substituted diallylsilane can be prepared from a parent diallylsilane. acs.org

Ring-Closing Metathesis : The diallylsilane undergoes cyclization in the presence of a catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. acs.orgorganic-chemistry.org

This approach is highly tolerant of various functional groups and has been used to create a range of substituted silacyclopent-3-enes. acs.orgwikipedia.org For instance, C2-substituted silacyclopent-3-enes with hydroxyl groups have been synthesized in good yields using this method. acs.org Protection of alcohol groups is not always necessary, making the process more efficient. acs.org

Table 2: Ring-Closing Metathesis (RCM) for Silacyclopent-3-enes

PrecursorCatalystSolventYieldReference
C2-substituted diallylsilanesGrubbs' First Generation CatalystBenzeneGood to Excellent acs.org
Dipeptide (Fmoc-Tyr(All)-Tyr(All))Grubbs' Second Generation CatalystDichloromethane~70% (optimized) nih.gov
DiallylaminesGrubbs CatalystNot specifiedExcellent organic-chemistry.org

Note: The table includes examples of RCM for different ring systems to illustrate the versatility of the catalysts.

Reductive Cycloaddition Strategies for Silacyclopent-3-enes from Dienes and Silanes

A powerful method for synthesizing diverse silacyclopent-3-enes is the nickel-catalyzed reductive [4+1] sila-cycloaddition of 1,3-dienes with chlorosilanes. figshare.comchemrxiv.org This reaction serves as a practical route to various silacyclopent-3-enes, including bridged and spirocyclic structures, with yields up to 92%. figshare.com

The reaction mechanism involves the oxidative addition of the chlorosilane to a Ni(0) complex, followed by migratory insertion of the diene and subsequent reductive elimination to form the silacyclopentene ring and regenerate the Ni(0) catalyst. chemrxiv.org This method is notable for its broad substrate scope, accommodating various substitution patterns on the 1,3-diene. figshare.com A key advantage is the use of readily available and inexpensive chemical feedstocks like di-, tri-, and tetrachlorosilanes. figshare.comchemrxiv.org

Table 3: Nickel-Catalyzed [4+1] Sila-Cycloaddition

Silicon SourceDieneCatalyst SystemKey FeatureReference
DichlorosilanesFunctionalized 1,3-dienesPyridine-diimine-nickel complexForms diverse silacyclopent-3-enes figshare.com
Trichlorosilanes1,3-dienesNickel with phosphine-nitrogen ligandsProvides access to five-membered chlorosilanes chemrxiv.org
Tetrachlorosilane2 equiv. of 1,3-dienesPyridine-diimine-nickel complexDirectly constructs spiro silacarbocycles figshare.com

Hydroboration and Organoboration Pathways to Silacyclopentene Derivatives

Hydroboration and subsequent intramolecular reactions provide another pathway to silacyclopentene derivatives, specifically silacyclopent-2-enes. The reaction of di(alkyn-1-yl)vinylsilanes with one equivalent of 9-borabicyclo[3.3.1]nonane (9-BBN) at room temperature leads to the formation of 1-silacyclopent-2-ene derivatives. epa.gov This transformation occurs through a sequence of 1,2-hydroboration across the vinyl group, followed by an intramolecular 1,1-carboboration. epa.gov

The resulting boryl-substituted silacyclopentenes can be further functionalized. For example, protodeborylation with acetic acid smoothly converts them into novel 1-silacyclopent-2-ene derivatives. epa.gov While this route yields the 2-ene isomer, it represents a valid organoboration pathway to the core silacyclopentene ring system.

Separately, the hydroboration of various vinylsilanes with borane (B79455) (BH₃) has been studied extensively, typically affording a mixture of α- and β-silylethanol regioisomers after oxidation. rsc.org The regioselectivity is influenced by the steric bulk of the substituents on the silicon atom. rsc.org While not a direct cyclization method, these silylethanols are valuable building blocks for further synthesis. rsc.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency, typically measured by the reaction yield, and the selectivity, the ability to form a specific isomer, are paramount in evaluating the practicality of a synthetic method. For the synthesis of this compound and its derivatives, these parameters are heavily influenced by the choice of diene, the reducing agent in reductive cyclizations, and the catalyst in hydrosilylation reactions.

One of the most common approaches involves the reductive co-cyclization of dichlorodivinylsilane with a 1,3-diene. The choice of the reducing metal and solvent system plays a crucial role in the outcome of this reaction. For instance, the reaction of dichlorodivinylsilane with butadiene using lithium in tetrahydrofuran (B95107) (THF) has been reported, but the yields can be moderate and the formation of polymeric byproducts is a significant issue.

A more effective approach involves the use of magnesium as the reducing agent. The magnesium-induced co-cyclization of dichlorodivinylsilane and butadiene in a polar aprotic solvent system, such as THF containing hexamethylphosphoramide (B148902) (HMPA), has been shown to produce this compound in good yields. This method often provides a cleaner reaction with fewer polymeric side products compared to reactions employing alkali metals.

When an unsymmetrical diene like isoprene (B109036) is used, the question of regioselectivity arises. The reaction can potentially yield two different methylated isomers of this compound. The distribution of these products is a key measure of the reaction's selectivity. Studies have shown that the nature of the substituents on the silicon atom and the reaction conditions can influence the regiochemical outcome of the cyclization.

Hydrosilylation of dienes with divinylsilanes in the presence of transition metal catalysts offers an alternative route. While potentially offering higher selectivity, this method's efficiency can be sensitive to the choice of catalyst, ligands, and reaction parameters.

The following table provides a comparative overview of the reported yields for the synthesis of this compound and a methylated derivative, highlighting the impact of different reagents on the efficiency of the synthesis.

Starting DichlorosilaneDieneReagentsProductYield (%)
DichlorodivinylsilaneButadieneMg, HMPA/THFThis compound70
DichlorodivinylsilaneIsopreneMg, HMPA/THF1,1-Divinyl-3-methyl-1-silacyclopent-3-ene75

This table presents data compiled from reported synthetic methods for illustrative comparison.

Polymerization Mechanisms and Polymer Architectures of 1,1 Divinyl 1 Silacyclopent 3 Ene

Anionic Ring-Opening Polymerization (AROP) of 1,1-Divinyl-1-Silacyclopent-3-ene

The anionic ring-opening polymerization of this compound offers a pathway to stereoregular unsaturated polycarbosilanes. This process, however, is not straightforward and is accompanied by a competing dimerization reaction. The outcome of the polymerization is highly dependent on the specific reaction conditions employed.

Catalytic Systems and Initiator Chemistry (e.g., n-butyllithium, HMPA)

The anionic ring-opening polymerization of this compound is effectively initiated by a combination of n-butyllithium (n-BuLi) and hexamethylphosphoramide (B148902) (HMPA) in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org N-butyllithium, a powerful organolithium initiator, is a common choice for the anionic polymerization of various monomers, including styrenes and dienes. youtube.com In this system, n-BuLi acts as the nucleophile that attacks the silicon atom of the silacyclopentene ring, initiating the ring-opening process.

The presence of HMPA is crucial for the success of the polymerization. acs.org HMPA is a polar aprotic solvent that effectively solvates the lithium cation, thereby increasing the reactivity of the butyllithium (B86547) anion. This enhanced reactivity is necessary to promote the ring-opening of the relatively strained silacyclopentene ring. The combination of n-BuLi and HMPA in THF creates a highly effective catalytic system for the polymerization of l-silacyclopent-3-enes to yield stereoregular unsaturated polycarbosilanes. acs.org

Influence of Reaction Parameters on Polymerization Outcome

The outcome of the anionic polymerization of this compound is significantly influenced by reaction parameters, most notably the temperature. The reaction yields a mixture of two main products: the desired high molecular weight polymer, poly(1,1-divinyl-1-sila-cis-pent-3-ene), and a cyclic dimer, 1,1,6,6-tetravinyl-1,6-disilacyclodeca-3,8-diene. acs.org

The ratio of these two products is highly dependent on the polymerization temperature. acs.org Lower temperatures, such as -78 °C, favor the formation of the polymer over the dimer. Conversely, as the temperature increases, the yield of the dimer increases at the expense of the polymer. For instance, at -78 °C, the polymerization can yield a significant amount of polymer, whereas at higher temperatures, the dimerization process becomes more prominent. acs.org This temperature dependence suggests a thermodynamic and kinetic interplay between the linear polymerization and the cyclic dimerization pathways.

The following table summarizes the effect of temperature on the product distribution of the AROP of this compound initiated by n-BuLi/HMPA in THF.

Temperature (°C)Polymer Yield (%)Dimer Yield (%)
-786139
-42LowerHigher
0NegligiblePredominant

Mechanistic Studies of Anionic Ring-Opening Polymerization

Mechanistic investigations into the anionic ring-opening polymerization of l-silacyclopent-3-enes have revealed several unique characteristics. The proposed mechanism involves the formation of anionic hypervalent siliconate intermediates. acs.org The initiation step involves the nucleophilic attack of the n-butyl anion from n-BuLi on the silicon atom of the this compound monomer. This attack leads to the formation of a pentacoordinate siliconate intermediate.

This hypervalent intermediate is unstable and undergoes ring-opening through the cleavage of one of the silicon-carbon bonds within the ring. This ring-opening step generates a new carbanionic species which then propagates the polymerization by attacking another monomer molecule. The stereochemistry of the resulting polymer is determined during this ring-opening process. For the polymerization to yield a stereoregular cis-polymer, the ring-opening must occur faster than any potential isomerization of the allylic anion. nih.gov

Formation and Structural Characteristics of Poly(1,1-divinyl-1-sila-cis-pent-3-ene)

The anionic ring-opening polymerization of this compound under appropriate conditions, specifically at low temperatures, leads to the formation of poly(1,1-divinyl-1-sila-cis-pent-3-ene). acs.org This polymer is a stereoregular unsaturated polycarbosilane.

The structural characteristics of poly(1,1-divinyl-1-sila-cis-pent-3-ene) have been determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. acs.org Gel permeation chromatography (GPC) has been employed to determine the molecular weight distribution of the polymer. acs.org Thermogravimetric analysis (TGA) of the polymer showed a 62% char yield in a nitrogen atmosphere, indicating good thermal stability. The glass transition temperature (Tg) of the polymer was determined to be -65 °C by differential scanning calorimetry (DSC). acs.org

The spectroscopic data for poly(1,1-divinyl-1-sila-cis-pent-3-ene) are summarized in the table below.

Spectroscopic TechniqueKey Observations and Data
¹³C NMR Resonances at 13.82, 123.03, 133.98, 134.98 ppm. acs.org
²⁹Si NMR A single resonance at -15.36 ppm. acs.org
IR (cm⁻¹) 3040, 3000, 2920, 1635, 1590, 1400, 1375, 1150, 1000, 945, 820. acs.org
UV (nm) λmax at 204 nm (ε = 9 x 10³). acs.org

Investigation of Dimerization Processes during AROP and Dimer Structural Elucidation

A significant competing reaction during the anionic ring-opening polymerization of this compound is dimerization. acs.org This process leads to the formation of a cyclic dimer, which has been identified as 1,1,6,6-tetravinyl-1,6-disilacyclodeca-3,8-diene. The formation of this dimer is favored at higher temperatures. acs.org

The structure of the dimer has been thoroughly elucidated using a combination of spectroscopic methods and elemental analysis. Mass spectrometry confirmed the molecular weight of the dimer. acs.org ¹H, ¹³C, and ²⁹Si NMR spectroscopy, along with IR and UV spectroscopy, provided detailed structural information, confirming the ten-membered ring structure containing two silicon atoms and two double bonds. acs.org

The characterization data for the dimer, 1,1,6,6-tetravinyl-1,6-disilacyclodeca-3,8-diene, is presented below.

Analytical TechniqueFindings
Mass Spectrometry (m/e) Calculated for C₁₆H₂₄Si₂: 272.1416, Found: 272.1408. acs.org
¹H NMR Complex multiplets consistent with the proposed structure. acs.org
¹³C NMR Resonances confirming the vinyl and backbone carbons. acs.org
²⁹Si NMR A single resonance confirming the equivalent silicon environments. acs.org
Elemental Analysis Calculated for C₈H₁₂Si: C, 70.51%; H, 8.88%. Found: C, 70.47%; H, 8.66%. acs.org

Copolymerization Strategies Involving this compound

Despite a thorough review of the available scientific literature, no specific information or research findings on the copolymerization strategies involving this compound could be located. The existing research primarily focuses on the homopolymerization of this monomer through anionic ring-opening polymerization. While the copolymerization of other vinylsilanes and the anionic copolymerization of various monomers are well-documented, the application of these strategies to this compound has not been reported in the searched sources. Therefore, this section cannot be elaborated upon with scientifically validated content.

Anionic Ring-Opening Block Copolymerization Protocols

Anionic ring-opening polymerization (AROP) has been effectively utilized for the synthesis of block copolymers incorporating silacyclopentene moieties. While specific studies on this compound are limited in the provided context, the principles of AROP of related silacyclopentene monomers can be extrapolated. For instance, the anionic ring-opening polymerization of 1,1,3-trimethyl-1-silacyclopent-3-ene with n-butyllithium and hexamethylphosphoramide (HMPA) as cocatalysts in THF has been demonstrated to produce poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene). This process involves the nucleophilic attack of the carbanion on the silicon atom, leading to the formation of a pentacoordinate siliconate intermediate that subsequently undergoes ring opening.

The living nature of such polymerizations allows for the sequential addition of different monomers to create well-defined block copolymers. rsc.org This controlled process enables the synthesis of materials with tailored properties. The general approach involves initiating the polymerization of one monomer and, after its complete consumption, introducing a second monomer to the living polymer chains. This sequential addition is a cornerstone of creating block copolymers with distinct segments. rsc.org

The polymerization conditions, particularly temperature, can significantly influence the regioselectivity and stereospecificity of the resulting polymer. In the case of 1,1,3-trimethyl-1-silacyclopent-3-ene, polymerizations at -78°C resulted in a predominantly head-to-tail microstructure, while at -42°C, a 1:2:1 distribution of head-to-head, head-to-tail, and tail-to-tail linkages was observed. This highlights the critical role of reaction parameters in controlling the final polymer architecture.

Monomer Initiator System Temperature (°C) Resulting Microstructure
1,1,3-Trimethyl-1-silacyclopent-3-enen-BuLi / HMPA-78Predominantly head-to-tail
1,1,3-Trimethyl-1-silacyclopent-3-enen-BuLi / HMPA-421:2:1 Head-to-head, head-to-tail, tail-to-tail

Table 1: Effect of Temperature on the Microstructure of Poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene)

Elucidation of Copolymer Microstructures by Advanced Spectroscopic Techniques

The detailed characterization of the microstructure of copolymers derived from silacyclopentene monomers is crucial for understanding their structure-property relationships. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools in this endeavor. nih.govmdpi.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful methods for determining the sequence and stereochemistry of copolymer chains. mdpi.com In the analysis of lLA/εCL copolymers, for example, the chemical shifts of methine protons in the lactate (B86563) units can be used to distinguish between different triad (B1167595) sequences (LLL, LLC, and CLC). mdpi.com Similarly, for polysilacyclopentenes, the signals of the methyl groups attached to the silicon atom can provide information about the diad microstructures (head-to-head, head-to-tail). The presence and integration of specific peaks in the NMR spectrum allow for a quantitative analysis of the copolymer composition and sequence distribution. mdpi.com

FTIR and Raman Spectroscopy: FTIR and Raman spectroscopy provide complementary information about the functional groups present in the copolymer and can be used to follow the polymerization process. nih.govmdpi.com In the study of spiropyran-containing copolymers, FTIR was used to characterize the photoinduced conversion and the interaction between the merocyanine (B1260669) form and metal ions. nih.gov For styrylquinoline copolymers, both FTIR and Raman spectroscopy were employed to identify characteristic vibrational bands of the different substituents and the polymer backbone. mdpi.com

The combination of these spectroscopic techniques, often coupled with chromatographic methods like Gel Permeation Chromatography (GPC) for molecular weight determination, allows for a comprehensive understanding of the complex architectures of these copolymers. rsc.orgamericanlaboratory.com

Spectroscopic Technique Information Obtained Example Application
¹H NMRCopolymer composition, sequence distribution (diads, triads)Analysis of head-to-tail vs. head-to-head linkages in polysilacyclopentenes
¹³C NMRDetailed microstructure, carbonyl group environmentsAnalysis of lLA/εCL copolymer microstructure mdpi.com
FTIR SpectroscopyFunctional group analysis, reaction monitoringCharacterization of photoinduced conversion in spiropyran copolymers nih.gov
Raman SpectroscopyVibrational modes, structural informationIdentification of characteristic bands in styrylquinoline copolymers mdpi.com

Table 2: Advanced Spectroscopic Techniques for Copolymer Microstructure Elucidation

Alternative Polymerization Methods for Silacyclopentene Monomers

Beyond anionic ring-opening, other polymerization methods have been explored for silacyclopentene and related monomers, offering pathways to different polymer structures and properties.

Ring Opening Metathesis Polymerization (ROMP) of Silacyclopentene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of strained cyclic olefins, driven by the relief of ring strain. wikipedia.org This chain-growth polymerization method typically employs transition metal catalysts, such as those based on ruthenium (Grubbs catalysts) or tungsten. wikipedia.orgyoutube.com The mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to produce a new metal alkylidene and the growing polymer chain. 20.210.105

ROMP has been successfully applied to a variety of cyclobutene (B1205218) and norbornene derivatives, yielding polymers with controlled molecular weights and, in some cases, narrow polydispersity indices. rsc.orgnih.govnih.gov The reactivity of the monomer in ROMP is highly dependent on its ring strain; for instance, cyclobutene derivatives readily undergo ROMP, while less strained rings like cyclooctenes can present challenges. nih.govdigitellinc.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting polymer, leading to predominantly cis or trans double bonds in the polymer backbone. nih.gov While specific examples for this compound are not detailed in the provided search results, the general applicability of ROMP to strained cyclic olefins suggests its potential for polymerizing this monomer. wikipedia.org

Polyaddition Reactions of Related Diethynylsilacyclopentene Systems

Polyaddition reactions, particularly hydrosilylation, represent another important route to silicon-containing polymers. Hydrosilylation involves the addition of a hydrosilane (a compound with a Si-H bond) across an unsaturated bond, such as an alkyne. mdpi.com This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being common, although other metals like rhenium have also been investigated. mdpi.com

In the context of silacyclopentene-related systems, the polyaddition of diethynylsilacyclopentene monomers with dihydrosilanes would lead to the formation of polymers with alternating silacyclopentene and silane (B1218182) units connected by vinylene linkages. The mechanism of such a reaction, when catalyzed by a rhenium complex for example, can proceed through an outer-sphere mechanism involving the activation of the silane and subsequent hydride transfer. mdpi.com This method offers a way to incorporate the silacyclopentene ring into the polymer backbone without ring opening, thus preserving its structure.

Chemical Reactivity and Functional Transformations of 1,1 Divinyl 1 Silacyclopent 3 Ene and Its Polymeric Forms

Hydrosilylation Reactions of Vinyl Moieties

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. wikipedia.org For 1,1-divinyl-1-silacyclopent-3-ene and its polymer, this reaction primarily targets the vinyl groups, offering a versatile method for modification.

Platinum-Catalyzed Hydrosilylation Methodologies

Platinum complexes are highly effective catalysts for hydrosilylation reactions. nih.gov Catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are commonly employed due to their high activity. nih.govkemiworkschem.comsigmaaldrich.com Karstedt's catalyst, in particular, is widely used in the silicone industry and is soluble in the organic substrates often used in these reactions. nih.govkemiworkschem.com The general mechanism, known as the Chalk-Harrod mechanism, involves the formation of a metal complex intermediate containing a hydride, a silyl (B83357) ligand, and the alkene substrate. wikipedia.org

The hydrosilylation of the vinyl groups of this compound can be achieved using various silanes in the presence of a platinum catalyst. This reaction is a cornerstone for creating more complex organosilicon molecules.

Regioselectivity and Stereoselectivity Control in Hydrosilylation Processes

Controlling the regioselectivity and stereoselectivity of hydrosilylation is critical for synthesizing well-defined molecular structures. In the hydrosilylation of alkenes, the addition of the silyl group typically occurs at the terminal carbon, following an anti-Markovnikov addition rule. wikipedia.orgresearchgate.net However, achieving high selectivity can be challenging, and in some cases, Markovnikov addition can be a competitive process. researchgate.net

The choice of catalyst and ligands plays a crucial role in directing the stereochemical outcome. For instance, in the hydrosilylation of allenes, different nickel catalysts with specific phosphine (B1218219) ligands can selectively produce either (Z)- or (E)-allylsilanes. rsc.org Similarly, palladium-NHC (N-heterocyclic carbene) catalysts can be used for the stereoselective synthesis of E-allylsilanes from 1,3-disubstituted allenes, while nickel-NHC catalysts yield Z-alkenylsilanes. nih.gov While these examples are not on the specific substrate of this article, they illustrate the principles of controlling selectivity in hydrosilylation which are applicable. The stereochemistry of the resulting products from the hydrosilylation of this compound would be influenced by the catalyst system employed.

Post-Polymerization Chemical Modification of Poly(1,1-divinyl-1-sila-cis-pent-3-ene) via Hydrosilylation

Post-polymerization modification is a powerful technique for introducing functional groups into a polymer that might not be compatible with the initial polymerization conditions. rsc.orgwiley-vch.demorressier.com The vinyl side groups of poly(1,1-divinyl-1-sila-cis-pent-3-ene) are amenable to such modifications via hydrosilylation. researchgate.net This allows for the tailoring of the polymer's properties by introducing various functionalities.

For example, the chemical modification of poly(divinylsiloxane) has been successfully achieved through Pt-catalyzed hydrosilylation with functional silanes like 3,3,3-trifluoropropyldimethylsilane and 1H,1H,2H,2H-perfluorooctyldimethylsilane. researchgate.net This process allows for the creation of polymers with tailored surface energies and other desirable properties.

Cycloaddition Reactions of the Silacyclopent-3-ene (B12353066) Ring and Vinyl Groups

The diene moiety within the silacyclopent-3-ene ring and the vinyl groups of this compound can participate in various cycloaddition reactions, leading to the formation of new cyclic and polycyclic structures.

[4+1] Sila-Cycloaddition Reactions with Trichlorosilanes

A notable reaction involving the diene system is the [4+1] sila-cycloaddition. Recent research has demonstrated a nickel-catalyzed [4+1] cycloaddition of 1,3-dienes with trichlorosilanes, providing a novel route to five-membered cyclic chlorosilanes. chemrxiv.orgchemrxiv.org This method utilizes trichlorosilanes as a Si-1 synthon and is facilitated by phosphine-nitrogen ligands. chemrxiv.orgchemrxiv.org This reaction is versatile, accommodating a wide range of 1,3-dienes and trichlorosilanes. chemrxiv.orgchemrxiv.org While not explicitly detailing the use of this compound as the diene, the methodology is applicable to conjugated dienes in general. Such a reaction with the silacyclopent-3-ene moiety would lead to the formation of a spirocyclic silane (B1218182) structure.

Diels-Alder Type Cycloadditions Involving the Diene Moiety

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a substituted cyclohexene (B86901) ring. wikipedia.orglibretexts.org The diene within the silacyclopent-3-ene ring of this compound can potentially undergo Diels-Alder reactions with various dienophiles. The reactivity in these reactions is influenced by the electronic nature of both the diene and the dienophile. libretexts.org Highly reactive dienophiles often possess electron-withdrawing groups. libretexts.org

Dipolar Cycloaddition Reactivity

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole, an electron-rich species with delocalized electrons over three atoms, and a dipolarophile, which is typically an electron-rich or electron-deficient alkene or alkyne. chesci.comnumberanalytics.com The reaction generally proceeds in a concerted, stereospecific manner, making it highly valuable in synthesis. organic-chemistry.orgchesci.com

For this compound, both the endocyclic and exocyclic double bonds can serve as dipolarophiles. Nitrones, which are stable 1,3-dipoles, are particularly useful for these cycloadditions, leading to the formation of isoxazolidine (B1194047) rings. rsc.orgqu.edu.sa The reaction of this compound with a nitrone can proceed at either the vinyl group or the double bond within the silacyclopentene ring. This reactivity allows for the synthesis of complex, silicon-containing spiro-heterocycles or molecules with isoxazolidine moieties appended to the main structure. The reaction's regioselectivity is governed by the electronic and steric properties of both the nitrone and the specific double bond involved. numberanalytics.com The frontier molecular orbital (FMO) theory is often used to predict the outcome, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the reaction's facility and regiochemistry. organic-chemistry.org Catalysts can be employed to enhance both the reaction rate and the enantioselectivity, offering a route to chiral silicon heterocycles. rsc.org

Table 1: Dipolar Cycloaddition Reactivity of this compound

Feature Description Source(s)
Reaction Type 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) wikipedia.orgorganic-chemistry.org
Reactants Dipole: Nitrone, Nitrile Oxide, Azide; Dipolarophile: this compound wikipedia.orgchesci.comrsc.org
Reactive Sites Endocyclic C=C bond, Exocyclic vinyl C=C bonds numberanalytics.com
Product Five-membered silicon-containing heterocycles (e.g., spiro-isoxazolidines) chesci.comrsc.org
Mechanism Concerted, pericyclic [4π+2π] cycloaddition organic-chemistry.orgchesci.com

| Control | Regioselectivity influenced by electronic/steric factors; Enantioselectivity achievable with chiral catalysts. | numberanalytics.comrsc.org |

Other Reactivity Pathways

Olefin Metathesis Reactions with Vinyl-Substituted Organosilicon Compounds

Olefin metathesis is a versatile transition metal-catalyzed reaction that involves the cleavage and reformation of carbon-carbon double bonds. raineslab.com This reaction class includes ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and cross-metathesis (CM). utc.edu For this compound, its structure offers multiple avenues for olefin metathesis, driven by catalysts such as those developed by Grubbs and Schrock. harvard.edu

The strained double bond within the silacyclopentene ring makes it an ideal monomer for ROMP, a process driven by the relief of ring strain. wikipedia.orgyoutube.com Polymerization would lead to the formation of an unsaturated polymer with repeating silacyclic units in the backbone. The pendant vinyl groups can also participate in metathesis. Intramolecularly, RCM between one of the vinyl groups and the endocyclic double bond could potentially form a strained, bicyclic silicon-containing olefin.

Intermolecularly, cross-metathesis between the vinyl groups of this compound and other vinyl-substituted organosilicon compounds opens pathways to a wide array of novel materials. This approach allows for the synthesis of copolymers or discrete oligomers with tailored properties. The efficiency and outcome of these reactions depend heavily on the choice of catalyst and reaction conditions. harvard.edu Second-generation Grubbs catalysts, known for their high activity and functional group tolerance, are particularly well-suited for such transformations. libretexts.org

Table 2: Potential Olefin Metathesis Pathways for this compound

Metathesis Type Description Potential Product(s) Catalyst Source(s)
Ring-Opening Metathesis Polymerization (ROMP) Polymerization via the endocyclic double bond, driven by ring strain relief. Linear polymer with unsaturated silacycle units in the backbone. Grubbs or Schrock Catalysts wikipedia.orgyoutube.comrsc.org
Acyclic Diene Metathesis (ADMET) Polymerization via intermolecular metathesis of the divinyl groups. Polymer with silacyclopentene units as pendants, linked by C=C bonds. Grubbs or Schrock Catalysts utc.edu
Ring-Closing Metathesis (RCM) Intramolecular reaction between a vinyl group and the endocyclic double bond. Strained bicyclic sila-olefin. Grubbs Catalysts harvard.edu

| Cross-Metathesis (CM) | Reaction with another vinyl-substituted organosilicon compound (e.g., vinyltrimethylsilane). | Dimerized or oligomeric structures with new C=C bond linkages. | Grubbs Catalysts | libretexts.org |

Functionalization of Unsaturated Silacycles via Specific Chemical Transformations

Beyond cycloadditions and metathesis, the double bonds of this compound are amenable to a variety of other chemical transformations for functionalization. frontiersin.org These reactions can selectively modify the cyclic core or the vinyl substituents, providing access to a diverse range of derivatives.

One of the most fundamental reactions for organosilanes is hydrosilylation. frontiersin.orgresearchgate.net This process involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by transition metals like platinum or rhodium. Both the endocyclic and exocyclic double bonds of this compound can undergo hydrosilylation. This reaction can be used to introduce new functional groups, create cross-linked networks, or synthesize more complex silicon-containing architectures.

Furthermore, modern synthetic methods offer pathways for more intricate functionalizations. Transition metal-catalyzed C-H functionalization represents a powerful strategy for directly converting C-H bonds into new C-C or C-heteroatom bonds, potentially at positions adjacent to the silicon atom or on the unsaturated carbon framework. frontiersin.orgtechnion.ac.il Cross-coupling reactions, such as those involving halomethylsilanes, can also be employed to build more complex silacycle skeletons. frontiersin.org These advanced methods expand the synthetic utility of unsaturated silacycles, enabling the creation of molecules with precisely controlled structures and properties. researchgate.net

Table 3: Selected Functionalization Methods for Unsaturated Silacycles

Reaction Type Description Reactive Site(s) Potential Outcome Source(s)
Hydrosilylation Addition of a Si-H bond across a C=C bond. Endocyclic and exocyclic double bonds. Introduction of new silyl groups, cross-linking. frontiersin.orgresearchgate.net
C-H Functionalization Direct conversion of C-H bonds to C-C or C-heteroatom bonds. Allylic or vinylic C-H bonds. Direct installation of new functional groups without pre-functionalization. frontiersin.orgtechnion.ac.il
Copper-Catalyzed Annulation Annulation with compounds like α,β-unsaturated carboxylic acids. Vinyl groups. Formation of fused heterocyclic systems. nih.gov
Epoxidation Reaction with a peroxy acid to form an epoxide. Endocyclic and exocyclic double bonds. Formation of silicon-containing epoxides, versatile synthetic intermediates. -

| Diels-Alder Reaction | [4+2] cycloaddition where the endocyclic double bond acts as a dienophile. | Endocyclic double bond. | Formation of bicyclic silicon-containing adducts. | - |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the solution-state structure of 1,1-Divinyl-1-silacyclopent-3-ene. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete picture of the molecule's framework can be constructed.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the vinyl protons and the protons on the silacyclopentene ring.

The two protons attached to the double bond within the cyclopentene (B43876) ring (H-3 and H-4) are chemically equivalent and are expected to appear as a singlet or a narrow multiplet. The four protons on the saturated carbons of the ring (H-2 and H-5), adjacent to the silicon atom, are also equivalent and should produce a single signal, likely a multiplet due to coupling with the olefinic protons.

The divinyl groups attached to the silicon atom give rise to a more complex pattern, typically an ABC system for each vinyl group. This consists of three distinct signals for the geminal, cis, and trans protons relative to the silicon atom. These signals appear as doublets of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Si-CH =CH₂ 5.70 - 6.20 dd
Si-CH=CH ₂ (trans) 5.00 - 5.40 dd
Si-CH=CH ₂ (cis) 4.90 - 5.20 dd
CH =CH (ring) 5.80 - 6.00 t

Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated, corresponding to the five non-equivalent carbon environments.

The olefinic carbons of the vinyl groups (C=C) are expected to resonate at lower field (higher ppm values) compared to the saturated carbons. docbrown.info Similarly, the double bond carbons within the silacyclopentene ring will also appear in the olefinic region. The two methylene (B1212753) carbons (CH₂) adjacent to the silicon atom will be found at a higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Si-C H=CH₂ 134.0 - 138.0
Si-CH=C H₂ 132.0 - 136.0
C H=C H (ring) 128.0 - 131.0

Predicted values are based on analogous structures and general principles of NMR spectroscopy. docbrown.infonsf.gov

Silicon-29 (B1244352) NMR is a powerful tool specifically for probing the environment of the silicon atom. Since there is only one silicon atom in this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal is indicative of the substituents attached to the silicon. For a silicon atom bonded to two alkyl carbons and two vinyl carbons within a five-membered ring, the chemical shift is anticipated to be in a characteristic range for tetracoordinate silicon. The relative insensitivity of the ²⁹Si nucleus often requires longer acquisition times for the experiment. researchgate.netucsb.edu The chemical shift provides insight into the electronic environment and coordination of the silicon atom. rsc.org

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

Silicon Environment Predicted Chemical Shift (δ, ppm)

Predicted value is based on analogous structures such as 1,1-difluoro-1-silacyclopent-3-ene, which has a reported ²⁹Si shift of -14.84 ppm, and general trends in ²⁹Si NMR. nsf.govhuji.ac.il

While not directly applicable to this compound itself, should this compound be used as a precursor to synthesize boron-containing derivatives, ¹¹B NMR spectroscopy would be essential for their characterization. researchgate.net Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher sensitivity and sharper signals. huji.ac.il

The ¹¹B NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For instance, a three-coordinate borane (B79455) derivative would exhibit a broad signal at a significantly different chemical shift compared to a four-coordinate boronate species. sdsu.edunih.gov This technique would be invaluable for confirming the successful incorporation of boron into the molecular structure and for determining its chemical state. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups.

Key expected vibrational frequencies include:

C=C Stretching: Strong absorptions are expected in the region of 1630-1650 cm⁻¹ for the vinyl groups and around 1610-1620 cm⁻¹ for the endocyclic double bond.

=C-H Stretching: These bands for the vinyl and ring olefinic protons typically appear above 3000 cm⁻¹, in the range of 3050-3100 cm⁻¹.

C-H Stretching (aliphatic): The C-H bonds of the CH₂ groups in the ring will show stretching vibrations just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

Si-C Stretching: The stretching vibrations for the silicon-carbon bonds are generally found in the region of 600-800 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations (wagging) for the vinyl groups give rise to strong bands in the 900-1000 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Vinyl & Ring C-H Stretching 3050 - 3100
Aliphatic C-H Stretching 2850 - 2960
Vinyl C=C Stretching 1630 - 1650
Ring C=C Stretching 1610 - 1620
Vinyl =C-H Bending (out-of-plane) 900 - 1000

Predicted values are based on characteristic group frequencies and data from related compounds. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbon-carbon double bonds. The compound contains three isolated double bonds, two vinylic and one endocyclic.

Simple, non-conjugated alkenes typically exhibit a π → π* transition that absorbs strongly in the far-UV region, usually below 200 nm. Therefore, the UV-Vis spectrum of this compound, when measured in a suitable non-absorbing solvent, is expected to show a strong absorption maximum (λ_max) in this region. The presence of the silicon atom adjacent to the double bonds may slightly influence the position and intensity of this absorption band. For comparison, 1,3-cyclopentadiene, which has a conjugated system, shows a λ_max around 238 nm. nist.gov The lack of conjugation in this compound would result in a shift to a much shorter wavelength.

Table 5: Predicted UV-Vis Absorption for this compound

Chromophore Electronic Transition Predicted λ_max (nm)

Predicted value is based on the electronic spectroscopy of non-conjugated alkenes.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry has been employed to confirm the molecular weight of its dimer.

In a study involving the anionic dimerization and polymerization of this compound, mass spectrometry was used to determine the molecular weight of the resulting dimer, 1,1,6,6-tetravinyl-1,6-disilacyclodeca-3,8-diene. The calculated mass-to-charge ratio (m/e) for the dimer (C₁₆H₂₄Si₂) was 272.1416, and the experimentally found value was 272.1408, confirming the structure of the dimer. acs.org

Electron ionization-mass spectrometry (EI-MS) is a widely used technique for the analysis of volatile compounds. nih.gov In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. nih.gov The resulting fragmentation pattern can provide valuable structural information. For this compound, with a molecular formula of C₈H₁₂Si, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with other fragment ions. acs.org Analysis of these fragments can help in the structural elucidation of the compound.

Table 1: Mass Spectrometry Data for the Dimer of this compound

Compound Molecular Formula Calculated m/e Found m/e
1,1,6,6-tetravinyl-1,6-disilacyclodeca-3,8-diene C₁₆H₂₄Si₂ 272.1416 272.1408

This table presents the calculated and experimentally determined mass-to-charge ratio for the dimer of this compound, as identified through mass spectrometry. acs.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Assessment

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. lcms.cz This method separates molecules based on their size or hydrodynamic volume as they pass through a column packed with a porous gel. lcms.cz Larger molecules elute first, while smaller molecules are retained longer in the pores of the gel.

In the study of the anionic polymerization of this compound, GPC was utilized to measure the molecular weight distribution of the resulting poly(this compound). acs.org The analysis confirmed the presence of the polymer and provided data on its molecular weight characteristics. acs.org The GPC analyses were conducted before and after polymer purification and were found to be virtually identical. acs.org This indicates that the purification process did not significantly alter the molecular weight distribution of the polymer.

The effectiveness of GPC is reliant on proper calibration with well-defined polymer standards, such as polystyrene standards. lcms.cz The choice of mobile phase and column temperature are also critical parameters that are optimized for the specific polymer being analyzed. lcms.cz For instance, tetrahydrofuran (B95107) (THF) is a common mobile phase used in GPC analysis. lcms.cz

Table 2: GPC Analysis of Poly(this compound)

Experiment Mn (g/mol) Mw (g/mol) Polydispersity Index (Mw/Mn)
A 1.8 x 10⁴ 3.1 x 10⁴ 1.7
E 1.7 x 10⁴ 2.9 x 10⁴ 1.7

This table showcases representative data from GPC analysis of poly(this compound) from two different experiments, highlighting the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index. acs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition behavior of materials. Thermogravimetric Analysis (TGA) is a prominent method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For poly(this compound), TGA was conducted in a nitrogen atmosphere to assess its thermal stability. The analysis revealed a char yield of 62%, indicating that a significant portion of the polymer remains as a solid residue even at high temperatures. acs.org This high char yield is a notable property and suggests potential applications in areas requiring thermal resistance.

Another important thermal property, the glass transition temperature (Tg), was determined for the polymer using Differential Scanning Calorimetry (DSC). The Tg was found to be -65 °C. acs.org The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This low Tg for poly(this compound) suggests that the polymer is flexible at room temperature.

Table 3: Thermal Properties of Poly(this compound)

Property Value
Char Yield (TGA in N₂) 62%
Glass Transition Temperature (Tg) -65 °C

This table summarizes the key thermal properties of poly(this compound) as determined by TGA and DSC analysis. acs.org

Theoretical and Computational Investigations of Silacyclopentene Systems

Quantum Chemical Calculation Approaches

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules like 1,1-Divinyl-1-Silacyclopent-3-ene. These methods provide insights that complement and often guide experimental studies.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organosilicon compounds. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and properties related to reactivity. For a molecule like this compound, DFT calculations would typically be employed to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The vinyl groups, with their π-orbitals, are expected to significantly influence the electronic structure, likely leading to a lower HOMO-LUMO gap compared to saturated analogs. The MEP map would highlight the electron-rich regions, such as the double bonds of the vinyl groups and the cyclopentene (B43876) ring, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of accuracy for calculating molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to obtain benchmark-quality data. For silacyclopentene systems, ab initio calculations have been successfully used to determine precise geometrical parameters, rotational constants, and potential energy surfaces. nsf.gov

For this compound, ab initio calculations would provide highly reliable data on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the strain within the five-membered ring and the orientation of the vinyl substituents.

Advanced Studies of Molecular Structure and Conformational Dynamics

The five-membered ring of silacyclopentene is not planar and exhibits a dynamic puckering motion. The nature of this motion is influenced by the substituents on the silicon atom.

Studies on analogous compounds such as 1,1-difluorosilacyclopent-3-ene and the parent silacyclopent-3-ene (B12353066) have shown that the ring can exist in a planar or a slightly puckered conformation. nsf.gov The potential energy surface for this ring-puckering motion is typically shallow, meaning that the molecule can easily interconvert between different conformations at room temperature. nih.gov For this compound, the two vinyl groups attached to the silicon atom will have a significant impact on the conformational preferences of the ring and the rotational barriers of the vinyl groups themselves.

Computational studies, particularly those employing methods that can accurately describe weak intramolecular interactions, are essential to map the conformational energy landscape. nist.gov This landscape reveals the stable conformers, the transition states connecting them, and the energy barriers for interconversion.

Parameter1,1-Difluorosilacyclopent-3-ene nsf.govSilacyclopent-3-ene nsf.govThis compound (Estimated)
Ring ConformationPlanarPlanarNear-Planar
Si-C (ring) Bond Length (Å)~1.85~1.87~1.86
C=C Bond Length (Å)~1.34~1.34~1.34
Ring Puckering Barrier (cm⁻¹)LowLowLow

Table 1: Comparison of structural parameters for silacyclopentene derivatives. The data for this compound are estimated based on trends observed in related structures.

Prediction of Spectroscopic Parameters via Computational Models (e.g., NMR chemical shifts)

Computational models are widely used to predict spectroscopic data, which is invaluable for the identification and characterization of new compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net For this compound, the calculated NMR spectra would show distinct signals for the vinyl protons and carbons, the olefinic protons and carbons within the ring, and the methylene (B1212753) protons and carbons. The chemical shifts of the vinyl group atoms would be particularly sensitive to their rotational conformation relative to the ring.

AtomPredicted Chemical Shift (ppm)
¹H (Vinyl)5.5 - 6.5
¹H (Ring Olefinic)~6.0
¹H (Ring Methylene)1.5 - 2.0
¹³C (Vinyl)130 - 140
¹³C (Ring Olefinic)~130
¹³C (Ring Methylene)15 - 25
²⁹Si-10 to -20

Table 2: Estimated ¹H, ¹³C, and ²⁹Si NMR chemical shift ranges for this compound. These are typical values for similar chemical environments. nsf.gov

Computational Elucidation of Reaction Mechanisms and Transition States

This compound is expected to undergo a variety of reactions, including those involving the vinyl groups (e.g., hydrosilylation, polymerization) and the strained ring (e.g., ring-opening polymerization). Computational chemistry is a powerful tool to elucidate the mechanisms of these reactions by identifying transition states and calculating activation barriers.

For instance, the hydrosilylation of the vinyl groups is a common reaction for vinylsilanes. DFT calculations can be used to model the reaction pathway, including the coordination of the catalyst, the insertion of the vinyl group, and the reductive elimination of the product. Similarly, the mechanism of ring-opening polymerization (ROP), a process driven by the relief of ring strain, can be investigated computationally. wikipedia.org The calculations can help to determine whether the polymerization proceeds via a cationic, anionic, or radical mechanism under different conditions. The presence of two vinyl groups also opens up the possibility of cyclopolymerization reactions. dtic.mil

Advanced Materials and Polymer Science Applications of Silacyclopentene Derivatives

Development of Polycarbosilanes for High-Performance Materials

The synthesis of polycarbosilanes is a significant area of research, driven by their role as crucial preceramic polymers for high-performance silicon carbide (SiC) materials. SiC-based components are highly sought after for applications in extreme environments, such as in gas turbine engines, rockets, and nuclear reactors, due to their exceptional thermal stability, resistance to corrosion and erosion, and low coefficient of thermal expansion. The polymer precursor route offers a distinct advantage over traditional powder processing of SiC, as it allows for the fabrication of complex shapes like fibers, films, and coatings at lower temperatures.

A key monomer in this field is 1,1-Divinyl-1-silacyclopent-3-ene . This compound serves as a valuable precursor for the synthesis of unsaturated polycarbosilanes through anionic ring-opening polymerization (AROP). When treated with initiators such as n-butyllithium in the presence of hexamethylphosphoramide (B148902) (HMPA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C), This compound undergoes polymerization to yield a mixture of a dimeric product and the target polymer, poly(1,1-divinyl-1-sila-cis-pent-3-ene) .

The resulting polymer is a polycarbosilane, a polymer with a backbone containing silicon-carbon bonds. The presence of unsaturation in the polymer backbone and the pendant vinyl groups provides sites for further chemical modification and cross-linking. Thermogravimetric analysis (TGA) of poly(1,1-divinyl-1-sila-cis-pent-3-ene) in a nitrogen atmosphere reveals a char yield of 62%, indicating its potential as a precursor for ceramic materials. The glass transition temperature (Tg) of the polymer has been determined by differential scanning calorimetry (DSC) to be -65 °C.

The polymerization reaction can be controlled to influence the ratio of polymer to the cyclic dimer, 1,1,6,6-tetravinyl-1,6-disilacyclodeca-3,8-diene . The characteristics of the monomer and the resulting polymer and dimer have been extensively studied using various spectroscopic methods.

Compound NameFormulaMolecular Weight ( g/mol )Spectroscopic Data
This compound C8H12Si136.27¹³C NMR : 13.82, 123.03, 133.98, 134.98 ppm; ²⁹Si NMR : -15.36 ppm; IR : 3040, 3000, 2920, 1635, 1590 cm⁻¹
Poly(1,1-divinyl-1-sila-cis-pent-3-ene) (C8H12Si)nVariableTGA Char Yield : 62% (in N₂); Tg : -65 °C
1,1,6,6-Tetravinyl-1,6-disilacyclodeca-3,8-diene C16H24Si2272.53Mass Spec (m/e) : Calculated: 272.1416, Found: 272.1408

Role as Key Intermediates in Complex Organic Synthesis and Materials Design

This compound is a versatile building block, primarily utilized as a monomer in materials design for the creation of functional polymers. Its role as a key intermediate stems from the reactivity of its strained five-membered ring and the presence of two vinyl groups attached to the silicon atom.

The principal application in materials design is its function in anionic ring-opening polymerization (AROP) to produce polycarbosilanes. The mechanism of this polymerization is proposed to involve anionic hypervalent siliconate intermediates. The initiator, such as an organolithium reagent, attacks the silicon atom, leading to a pentacoordinate siliconate species. This intermediate is unstable and undergoes ring-opening through the cleavage of one of the allylic silicon-carbon bonds, generating a new carbanion that propagates the polymerization. The presence of vinyl substituents on the silicon atom influences the electronic environment and stability of these intermediates, thereby affecting the polymerization process.

Beyond its use as a monomer for homopolymerization, the structure of This compound offers potential for more complex organic synthesis and materials design. The divinylsilyl moiety is a key functional group that can participate in a variety of reactions. For instance, it can be a precursor for:

Copolymerization: It can be copolymerized with other monomers to tailor the properties of the resulting polymer.

Grafting Reactions: The vinyl groups can be used to graft the molecule onto other polymer backbones.

Hydrosilylation Reactions: The vinyl groups can react with Si-H bonds in the presence of a catalyst, a fundamental reaction in silicone chemistry for creating cross-linked networks or more complex organosilicon molecules.

While its primary documented role is as a monomer, its multifunctional nature makes it a potent intermediate for designing materials with specific silicon-based functionalities.

Engineering of Polymeric Materials with Tunable Functional Properties

A significant advantage of using This compound in polymer synthesis is the ability to engineer polymeric materials with tunable functional properties. The resulting polymer, poly(1,1-divinyl-1-sila-cis-pent-3-ene) , is endowed with pendant vinyl groups along its backbone, which serve as reactive handles for post-polymerization modification.

These pendant vinyl groups are amenable to a wide range of chemical transformations, allowing for the precise tuning of the polymer's physical and chemical properties. This functionalization capability is crucial for developing materials for specialized applications. Two prominent methods for modifying such polymers are:

Hydrosilylation: This is an efficient addition reaction between a Si-H bond and the vinyl group, typically catalyzed by platinum-group metals. By reacting the polymer with various hydrosilanes, one can introduce a wide array of functional groups. Furthermore, using multifunctional silanes as cross-linking agents can transform the linear polymer into a three-dimensional network. This process can be used to control properties such as:

Mechanical strength and elasticity

Thermal stability

Solubility and swelling behavior

Adhesion properties

Thiol-Ene "Click" Chemistry: The reaction between a thiol (S-H) and the vinyl group is another highly efficient and versatile "click" reaction. This can be initiated either by UV light or thermally. This method allows for the covalent attachment of various thiol-containing molecules, including biomolecules, dyes, or other functional polymers. Thiol-ene chemistry is particularly useful for creating cross-linked hydrogels and elastomers with tailored properties for biomedical applications like drug delivery and tissue engineering.

The ability to control the microstructure of the polymer during the initial AROP step, combined with the extensive possibilities for post-polymerization functionalization, makes This compound a valuable monomer for the engineering of advanced polymeric materials with precisely controlled and tunable properties.

Q & A

Q. What are the common synthetic routes for 1,1-Divinyl-1-Silacyclopent-3-ene, and what key parameters influence yield?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via cyclization reactions of silane precursors. For example, dilithio-silole intermediates (e.g., 1,1-disodio-2,3,4,5-tetraphenyl-1-silacyclopentadiene) react with dichlorocyclopropene derivatives to form the silacyclopentene backbone .
  • Critical Parameters :
    • Temperature : Reactions are often conducted at low temperatures (−78°C to 0°C) to stabilize reactive intermediates.
    • Solvent : Tetrahydrofuran (THF) or diethyl ether is preferred for lithiation steps due to their ability to stabilize organometallic species.
    • Purification : Column chromatography under inert atmospheres (argon/nitrogen) is essential to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for vinyl protons (δ 5.0–6.5 ppm) and silacycle protons (δ 0.5–2.0 ppm) confirm structural integrity. Coupling constants (J) between vinyl groups indicate cis/trans isomerism.
    • ²⁹Si NMR : A singlet near δ −10 to −20 ppm confirms the silicon environment .
  • X-ray Crystallography : Resolves bond lengths (e.g., Si–C bonds ≈ 1.87 Å) and ring strain, as demonstrated in analogous silacycles .
  • Infrared (IR) Spectroscopy : Absorbances at ~1600 cm⁻¹ (C=C stretching) and ~1250 cm⁻¹ (Si–CH₂) validate functional groups.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<3 eV) suggests high reactivity toward electrophiles/nucleophiles.
  • Reaction Pathway Modeling : Simulate ring-opening pathways (e.g., via [2+2] cycloaddition or radical mechanisms). Compare activation energies (ΔG‡) to identify kinetically favored products .
  • Case Study : For analogous siloles, DFT predicted regioselectivity in Diels-Alder reactions, validated by experimental yields .

Q. What strategies resolve contradictions in experimental data when synthesizing derivatives of this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR, mass spectrometry, and X-ray data to confirm structural assignments. For example, conflicting NMR signals may arise from dynamic stereochemistry, requiring variable-temperature (VT) NMR studies.
  • Controlled Replication : Repeat syntheses under rigorously anhydrous/anaerobic conditions to isolate environmental variables (e.g., moisture-induced side reactions).
  • Iterative Analysis : Adjust reaction stoichiometry (e.g., excess dichlorocyclopropene) to suppress byproducts, as seen in silacyclopentadiene syntheses . Reference iterative frameworks from qualitative research methodologies to systematize troubleshooting .

Q. How does the electronic structure of this compound influence its photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance maxima (λ_max) in THF; shifts toward longer wavelengths (bathochromic) indicate extended π-conjugation.
  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals oxidation/reduction potentials. For silacycles, a low oxidation potential (−1.2 V vs. Fc/Fc⁺) suggests electron-rich vinyl groups .
  • Theoretical Correlation : Map calculated FMOs to experimental λ_max. A HOMO localized on the silacycle and LUMO on vinyl groups explains charge-transfer transitions .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example
Divergent NMR vs. X-ray DataConduct NOESY experiments to probe spatial proximityOverlapping vinyl signals resolved via 2D NMR
Inconsistent Reaction YieldsScreen catalysts (e.g., Pd(0) vs. Ni(0))Pd(0) increased yields by 30% in silole syntheses
Computational-Experimental GapRefine DFT parameters (e.g., solvent model)Inclusion of PCM (THF) improved ΔG‡ accuracy

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